3,4-Difluorophenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 3,4-difluorophenylacetic acid and its isomers involves complex chemical processes. One approach for preparing difluorophenylacetic acid derivatives involves starting from difluoro-bromobenzene, undergoing a Grignard reaction with diethyl oxalate to yield ethyl difluorobenzoylformate, which is then subjected to hydrolysis and reduction to achieve the final product (Lin Yuan-bin, 2007).
Molecular Structure Analysis
The molecular structure of 3,4-difluorophenylacetic acid and its derivatives has been explored through various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) provide detailed insights into the compound's structure, revealing the characteristic functional groups and molecular interactions (Rahul Raju et al., 2015).
Chemical Reactions and Properties
3,4-Difluorophenylacetic acid participates in various chemical reactions, owing to the reactive nature of the fluorine atoms and the carboxylic acid functionality. It can undergo electrophilic substitution reactions, deoxyfluorination to yield acyl fluorides, and can act as a precursor for synthesizing bioactive molecules (Xiu Wang et al., 2021).
Physical Properties Analysis
The physical properties of 3,4-difluorophenylacetic acid, such as solubility, melting point, and boiling point, are crucial for its handling and application in various research domains. Chromatographic techniques have been employed to separate its isomers and analyze their properties under different conditions, providing valuable data for further applications (Lili Zhou et al., 2000).
Chemical Properties Analysis
The chemical properties of 3,4-difluorophenylacetic acid, including its reactivity, stability, and interaction with other compounds, are influenced by its molecular structure. Studies involving organotin(IV) derivatives with difluorophenylacetic acid have showcased its potential in forming bioactive compounds, demonstrating significant antibacterial and antifungal activity (M. Saeed & M. Rauf, 2010).
Scientific Research Applications
Chromatographic Separation : A study by Zhou et al. (2000) investigated the chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using techniques like high-performance liquid chromatography, capillary zone electrophoresis, and gas chromatography. The research aimed to elucidate separation mechanisms and develop a practical method for this purpose (Zhou et al., 2000).
Preparation Methods : Another study by Yuan-bin (2007) detailed the preparation of 3,5-Difluorophenylacetic acid, a similar compound, from 3,5-difluoro-bromobenzene through a series of reactions including Grignard reaction and hydrolysis. This showcases the synthetic pathways relevant to difluorophenylacetic acids (Lin Yuan-bin, 2007).
Analogues in Medical Applications : Research on compounds structurally similar to 3,4-Difluorophenylacetic acid, such as 5-(2,4-Difluorophenyl)salicylic acid, has shown promise in medical applications. Hannah et al. (1978) found that diflunisal, a nonacetylating salicylic acid derivative, was more effective than aspirin as an analgesic and antiinflammatory agent (Hannah et al., 1978).
Herbicide Toxicology : A study by Zuanazzi et al. (2020) provides a scientometric review of 2,4-dichlorophenoxyacetic acid (2,4-D), which is structurally related to 3,4-Difluorophenylacetic acid. This herbicide has been studied extensively for its toxicological effects, indicating the environmental relevance of such compounds (Natana Raquel Zuanazzi et al., 2020).
Biological and Chemical Applications : Setsukinai et al. (2003) developed novel fluorescence probes to detect reactive oxygen species, demonstrating the use of related compounds in biological and chemical applications (Setsukinai et al., 2003).
Plant Science Applications : A study by Robie and Minocha (1989) on the effects of difluoromethylornithine and difluoromethylarginine in somatic embryogenesis in carrots suggests the potential role of related compounds in plant science research (Robie & Minocha, 1989).
Synthetic Chemistry : Weidner-Wells and Fraga-Spano (1996) described an improved method for the synthesis of 3,5-difluorosalicylic acid, emphasizing advancements in synthetic chemistry methods for difluorophenylacetic acids (Weidner-Wells & Fraga-Spano, 1996).
Safety And Hazards
3,4-Difluorophenylacetic acid is classified as an irritant . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
properties
IUPAC Name |
2-(3,4-difluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAKYFIYUHHCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215985 | |
Record name | 3,4-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorophenylacetic acid | |
CAS RN |
658-93-5 | |
Record name | (3,4-Difluorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=658-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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